6-氯-2-(吡啶-4-基)喹啉-4-甲酰氯盐酸盐

描述

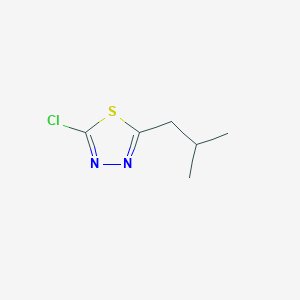

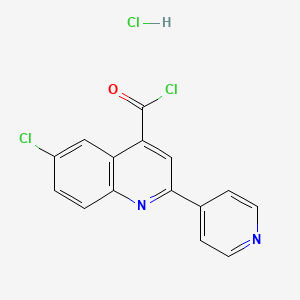

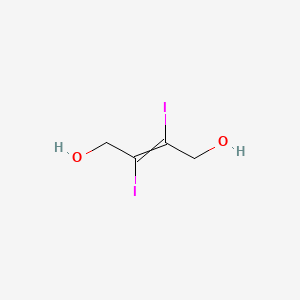

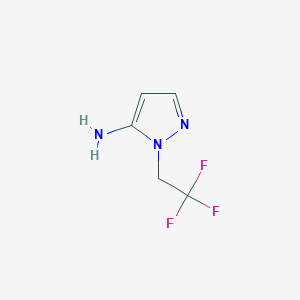

The compound “6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound with the molecular formula C15H9Cl3N2O . It is a derivative of quinoline, which is a class of compounds that have been found to exhibit cytotoxic and CDK inhibitory activity .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . It also has a pyridin-4-yl group and a carbonyl chloride group attached to the quinoline core .Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.6 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass is 337.978046 g/mol, and its monoisotopic mass is also 337.978046 g/mol .科学研究应用

Pharmacology

In pharmacology, this compound is explored for its potential as a building block in drug design and synthesis. The quinoline core structure is a common motif in many pharmacologically active compounds. For instance, quinolines are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, and antifungal properties . The chloro and pyridinyl substituents on the quinoline ring could potentially be leveraged to develop new therapeutic agents with improved efficacy and specificity.

Material Science

Within material science, the compound’s unique structure could be utilized in the development of organic semiconductors or as a ligand for metal-organic frameworks (MOFs). These materials have applications in gas storage, separation technologies, and catalysis . The electronic properties of the quinoline ring, combined with the reactive chloride, make it a candidate for creating novel materials with specific desired properties.

Biochemistry

Biochemically, “6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” may serve as a selective inhibitor or activator of enzymes. The structural analogy to nucleotides suggests potential interactions with DNA or RNA, which could be harnessed for studying gene expression or as a tool in molecular biology research .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry. Its distinct spectral properties might allow for the development of new assays or diagnostic tools, particularly in the detection of related compounds or specific analytes in complex mixtures .

Organic Synthesis

The compound is likely to be a valuable intermediate in organic synthesis. Its reactive sites, such as the carbonyl chloride group, allow for further chemical modifications, making it a versatile precursor for synthesizing a wide array of quinoline derivatives. These derivatives can then be screened for various biological activities or used in the synthesis of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, the compound’s potential to interact with biological targets can be exploited to synthesize new drug candidates. The quinoline ring system is present in many drugs, such as antimalarials and anticancer agents. Modifying the quinoline core with various substituents, like the chloro and pyridinyl groups, can lead to the discovery of compounds with novel modes of action .

Chemical Engineering

From a chemical engineering perspective, this compound could be important in process optimization. Its stability under different conditions and reactivity can be studied to improve the efficiency of chemical reactions, such as in the production of fine chemicals or pharmaceuticals. Additionally, it could be used in the development of new synthetic routes that are more environmentally friendly or cost-effective.

作用机制

Target of Action

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

属性

IUPAC Name |

6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUWUXAWJQSQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)

![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)